molecular formula C7H5NO3 B3360907 Cyanomethyl furan-2-carboxylate CAS No. 90073-18-0

Cyanomethyl furan-2-carboxylate

Cat. No.: B3360907
CAS No.: 90073-18-0
M. Wt: 151.12 g/mol
InChI Key: AIFFCLYTRCOZRC-UHFFFAOYSA-N
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Description

Cyanomethyl furan-2-carboxylate, systematically named methyl 5-(cyanomethyl)furan-2-carboxylate (CAS: 39258-67-8), is an organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol . Its structure consists of a furan ring substituted at the 2-position with a methyl ester group and at the 5-position with a cyanomethyl (-CH₂CN) moiety. This compound is commercially available as a powder and is stored at room temperature .

Properties

IUPAC Name

cyanomethyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFCLYTRCOZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524109
Record name Cyanomethyl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90073-18-0
Record name Cyanomethyl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with cyanomethyl reagents under specific conditions. One common method includes the use of copper-catalyzed reactions, where furan-2-carboxylic acid reacts with cyanomethyl chloride in the presence of a base and a copper catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to primary amines or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyanomethyl furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which cyanomethyl furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Cyanomethyl furan-2-carboxylate belongs to a broader class of furan-2-carboxylate derivatives, where substituents at the 5-position of the furan ring modulate physicochemical and biological properties. Key analogs and their structural differences are summarized below:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Methyl 5-(cyanomethyl)furan-2-carboxylate -CH₂CN C₈H₇NO₃ 165.15 Commercial availability; limited safety data
Methyl 5-(tert-butyl)furan-2-carboxylate -C(CH₃)₃ C₁₀H₁₄O₃ 182.22 Higher lipophilicity due to bulky tert-butyl group
5-(3-Sulfamoylphenyl)furan-2-carboxylate -C₆H₄SO₂NH₂ C₁₁H₉NO₅S 267.26 Potent Mab-SaS inhibitor (IC₅₀: 2.3 µM)
Methyl 5-(hydroxymethyl)furan-2-carboxylate -CH₂OH C₇H₈O₄ 156.14 Antibacterial activity (MIC: 100 µg/mL vs. Streptococcus)
Methyl 5-(4-aminophenyl)furan-2-carboxylate -C₆H₄NH₂ C₁₂H₁₁NO₃ 217.22 Intermediate in anticancer carbohydrazide synthesis
Key Observations:
  • Bioactivity: The sulfamoylphenyl analog exhibits notable enzyme inhibition (IC₅₀ in µM range), whereas the hydroxymethyl derivative shows antibacterial effects, suggesting substituent-dependent biological targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyanomethyl furan-2-carboxylate
Reactant of Route 2
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